molecular formula C10H4Cl2O3S B1349892 3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride CAS No. 137278-46-7

3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride

Cat. No. B1349892
M. Wt: 275.11 g/mol
InChI Key: GSQHQQCOXOFRNW-UHFFFAOYSA-N
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Description

3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride (3-Cl-MDBT-2-Cl) is a synthetic compound that has been used in laboratory experiments and scientific research. It is an organic compound that is part of a group of compounds known as benzothiophenes. 3-Cl-MDBT-2-Cl has been studied for its potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

Carbonylation Reactions

Carbonylation reactions are crucial in forming carboxylic acid derivatives from simpler organic substrates. The carbonylation of dichlorobiphenyls, for instance, demonstrates how chlorinated compounds can be transformed into more complex molecules like 2-chloro-3-phenylbenzoic acid through substitution reactions. This process emphasizes the potential of chloro-carbonyl compounds in synthesizing valuable organic acids (Boyarskiy, Fonari, Suwińska, & Simonov, 2009).

Synthesis of Isoxazole Derivatives

The synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride showcases the versatility of chloro-carbonyl compounds in creating isoxazole derivatives. These processes involve multiple steps, including oximation, chlorination, and cyclization, indicating the potential for complex molecule synthesis starting from chloro-carbonyl compounds (Su Wei-ke, 2008).

Luminescent Complexes

Research into rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes reveals the development of compounds with unique luminescent properties. These findings suggest that chloro-carbonyl compounds can contribute to the synthesis of materials with potential applications in optical devices and sensors (Li, Li, Wang, Chen, Li, Chen, Zheng, & Xue, 2012).

Novel Routes to Heterocycles

The reaction of enolizable ketones with biselectrophiles, such as 2-chloroselenobenzoyl chloride, demonstrates a novel route to synthesizing heterocyclic compounds like benzo[b]selenophenes. This research underlines the role of chloro-carbonyl compounds in facilitating innovative synthetic pathways to heterocycles (Kloc & Młochowski, 2001).

Antimicrobial Activities

The synthesis of benzothiophene derivatives, including those related to 3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride, has been explored for their antimicrobial properties. These studies indicate the potential of chloro-carbonyl compounds in the development of new antimicrobial agents (Aganagowda, Thamyongkit, & Petsom, 2012).

properties

IUPAC Name

7-chlorothieno[2,3-f][1,3]benzodioxole-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2O3S/c11-8-4-1-5-6(15-3-14-5)2-7(4)16-9(8)10(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQHQQCOXOFRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=C(S3)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride

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